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Compound of Interest

Compound Name: Cyclobutyl methyl ketone

Cat. No.: B1346604

Introduction

Cyclobutyl methyl ketone (CAS No: 3019-25-8), also known as acetylcyclobutane, is a cyclic
ketone with the molecular formula CeH100 and a molecular weight of 98.14 g/mol .[1] A
thorough understanding of its spectroscopic characteristics is essential for its identification,
characterization, and quality control in research and industrial applications. This guide provides
a detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for cyclobutyl methyl ketone, intended for researchers, scientists,
and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound.

'H NMR Spectroscopy

The *H NMR spectrum of cyclobutyl methyl ketone is characterized by signals arising from
the methyl protons and the protons of the cyclobutyl ring. Based on the available spectral data,
the following chemical shifts and multiplicities are observed.[2]

Table 1: *H NMR Spectroscopic Data for Cyclobutyl Methyl Ketone
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
~3.2 Multiplet 1H CH (methine)
~2.1 Singlet 3H CHs (methyl)
~2.0-2.3 Multiplet 4H CHz (methylene)
~1.8-2.0 Multiplet 2H CHz (methylene)

Note: The chemical shifts for the cyclobutyl protons are approximate and may overlap.

3C NMR Spectroscopy

The 13C NMR spectrum provides information on the different carbon environments within the
molecule. For cyclobutyl methyl ketone, five distinct signals are expected, corresponding to
the carbonyl carbon, the methyl carbon, and the three unique carbons of the cyclobutyl ring.

Table 2: Predicted 13C NMR Spectroscopic Data for Cyclobutyl Methyl Ketone

Chemical Shift (6, ppm) Carbon Type Assighment

> 200 Quaternary C=0 (carbonyl)
~45-55 Methine CH (methine)
~25-35 Methylene CHz2 (methylene)
~15-25 Methylene CHz (methylene)
~20-30 Methyl CHs (methyl)

Note: These are predicted chemical shifts based on typical values for similar functional groups.

[3]14]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation. The IR spectrum of cyclobutyl methyl ketone is
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dominated by a strong absorption band corresponding to the carbonyl (C=0) group.

Table 3: Key IR Absorption Bands for Cyclobutyl Methyl Ketone

Wavenumber . ] . .
Intensity Vibration Functional Group
(cm™)
~2950 Strong C-H Stretch Alkane
~1715 Strong C=0 Stretch Ketone
~1450 Medium C-H Bend Alkane

Note: The C=0 stretching frequency for saturated ketones typically appears around 1715 cm~1.

[5]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
The mass spectrum of cyclobutyl methyl ketone shows a molecular ion peak and several
fragment ions resulting from the cleavage of the molecule.

Table 4: Predicted Mass Spectrometry Data for Cyclobutyl Methyl Ketone

m/z Relative Intensity Assignment

98 Moderate [M]* (Molecular lon)
83 Moderate [M - CHs]*

55 Strong [CaH7]*

43 Strong (Base Peak) [CHsCOJ*

Note: The fragmentation pattern is dominated by alpha-cleavage, which is the breaking of the
bonds adjacent to the carbonyl group.[6][7]

Experimental Protocols
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The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

A sample of cyclobutyl methyl ketone (approximately 10-20 mg) is dissolved in a deuterated
solvent (e.g., 0.5-0.7 mL of CDCIs) in a 5 mm NMR tube. The spectrum is recorded on a 300
MHz or higher NMR spectrometer. tH NMR spectra are typically acquired with 16-32 scans,
and 3C NMR spectra with 1024 or more scans due to the lower natural abundance of the 3C
isotope. Chemical shifts are referenced to the residual solvent peak or an internal standard like
tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For
a liquid sample like cyclobutyl methyl ketone, a thin film is prepared by placing a drop of the
neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The
spectrum is typically recorded over the range of 4000-400 cm~1.

Mass Spectrometry

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization
(El) source. A dilute solution of cyclobutyl methyl ketone in a volatile organic solvent (e.qg.,
methanol or dichloromethane) is introduced into the instrument. The molecules are ionized by a
high-energy electron beam (typically 70 eV), leading to the formation of the molecular ion and
various fragment ions. The ions are then separated by their mass-to-charge ratio and detected.

[8]

Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of
cyclobutyl methyl ketone.
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Caption: Workflow for Spectroscopic Analysis of Cyclobutyl Methyl Ketone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Data of
Cyclobutyl Methyl Ketone]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1346604#spectroscopic-data-for-cyclobutyl-methyl-
ketone-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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